![molecular formula C14H10N2O3S B3058057 N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 87503-73-9](/img/structure/B3058057.png)

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide

Descripción general

Descripción

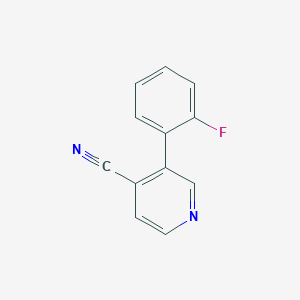

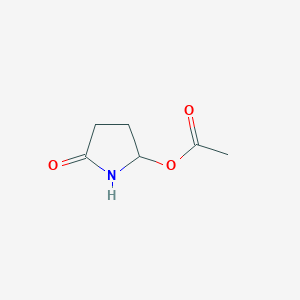

“N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C14H10N2O3S . It is a complex molecule that contains several functional groups, including a thiazole ring and a chromen ring .

Molecular Structure Analysis

The molecular structure of “N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide” is complex, featuring a thiazole ring attached to a chromen ring . The thiazole ring is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The chromen ring is a fused ring system consisting of a benzene ring and a pyran ring .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide has been investigated for its antibacterial and antifungal properties. Researchers have explored its potential as an agent against gram-positive bacteria (such as Bacillus subtilis and Staphylococcus aureus) and gram-negative bacteria (including Escherichia coli and Salmonella typhimurium) . Understanding its mode of action and efficacy against specific pathogens is crucial for developing novel antimicrobial agents.

Atypical Antipsychotic Activity

Derivatives of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide have been synthesized and evaluated for their D2 and 5HT2 antagonistic activity. These properties are associated with atypical antipsychotic effects. Investigating the compound’s interaction with neurotransmitter receptors sheds light on its potential therapeutic role in mental health disorders .

Antioxidant Properties

The antioxidant activity of N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide has been studied using various radical scavenging methods. Understanding its ability to counter oxidative stress is essential for potential applications in health and disease prevention .

Anti-Inflammatory Potential

Although not explicitly reported for this compound, many related coumarin derivatives exhibit anti-inflammatory properties. Investigating N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide’s impact on inflammatory pathways could reveal novel therapeutic avenues .

Cancer Chemoprevention

Coumarin derivatives have been investigated for their potential as cancer chemopreventive agents. N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide’s structure suggests it might interfere with cancer cell growth or metastasis. In vitro and in vivo studies could provide valuable insights .

Karagiosov, S. K., Ivanov, I. C., & Iliev, B. I. (1999). N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide. Molecules, 4(12), M126. DOI: 10.3390/M126 Synthesis and Pharmacological Screening of Novel (2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo [d]thiazol-2-yl)acetamide derivatives. Asian Journal of Chemistry, 26(1), 1-4. Link Patel, N. B., Patel, M. P., & Patel, R. B. (2013). Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones and their antibacterial activity. Medicinal Chemistry Research, 22(4), 1911-1918. [DOI: 10.1007/s00044-013-0489-4](https://link.springer.com/article/10.1007/s000

Propiedades

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c1-8(17)15-14-16-11(7-20-14)10-6-9-4-2-3-5-12(9)19-13(10)18/h2-7H,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULPVEOWNXAQKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353665 | |

| Record name | ST50171152 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide | |

CAS RN |

87503-73-9 | |

| Record name | ST50171152 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methylphenyl)methyl]prop-2-en-1-amine](/img/structure/B3057978.png)

![2-Methylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B3057980.png)

![N-[(3-methylthiophen-2-yl)methyl]butan-2-amine](/img/structure/B3057985.png)

![2-{[(4-Fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B3057986.png)

![7-(Difluoromethyl)-2,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3057987.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]piperazine](/img/structure/B3057988.png)

![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3057989.png)

![4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline](/img/no-structure.png)

![[2-(2-Methylphenoxy)phenyl]methanamine](/img/structure/B3057993.png)